molecular formula C17H19N3O2 B220389 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone CAS No. 125068-54-4

4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone

Cat. No.: B220389
CAS No.: 125068-54-4
M. Wt: 297.35 g/mol
InChI Key: DSRIICXPBQXOKK-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone, also known as this compound, is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cardiotonic Agents : This compound has been investigated for its cardiotonic properties. Studies have shown that derivatives of this compound exhibit potent positive inotropic activity, which can enhance cardiac contractility, along with vasodilating activity. These properties make them potential candidates for treating heart-related conditions (Okushima, Narimatsu, Kobayashi, Furuya, Tsuda, & Kitada, 1987).

  • Vasodilation and Beta-Adrenergic Antagonism : Research has been conducted on the synthesis and biological activity of stereoisomers of this compound, demonstrating a novel combination of vasodilation and beta-adrenergic antagonist activity. This is significant for the development of drugs targeting hypertension and other cardiovascular diseases (Howson, Kitteringham, Mistry, Mitchell, Novelli, Slater, & Swayne, 1988).

  • Antihypertensive Agents : This compound has been part of a series aimed at creating combined vasodilator/beta-adrenoceptor antagonists, showing promise as potential antihypertensive agents. The studies highlight the importance of the structural variations in enhancing the drug's efficacy (Slater, Howson, Swayne, Taylor, & Reavill, 1988).

  • Pharmacological Profiles of Stereosiomers : The different pharmacological profiles of each stereoisomer of this compound have been explored, with specific isomers showing varying degrees of activity as vasodilators and/or beta-adrenergic antagonists (Howson et al., 1988).

  • Crystal and Molecular Structures : Studies have been conducted on the crystal and molecular structures of pyridazinone derivatives, including this compound. Such structural analyses are crucial for understanding the relationship between molecular structure and cardiovascular properties (Prout, Bannister, Burns, Chen, Warrington, & Vinter, 1994).

  • Inhibition of Platelet Aggregation and Hypotensive Activities : Derivatives of this compound have been synthesized and shown to inhibit platelet aggregation and exhibit hypotensive activities. These properties are important for the development of treatments for cardiovascular diseases (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).

  • Preparative Separation of Enantiomers : Efficient preparative methods have been developed for the isolation of enantiomers of this compound, which is a key intermediate in the synthesis of cardiotonic agents. This research is important for the pharmaceutical industry in producing pure enantiomers for drug development (Cheng, Cai, Fu, & Ke, 2019).

  • Herbicidal Applications : This compound has been studied in the context of herbicides, particularly its mode of action. It has been found to inhibit photosynthesis and the Hill reaction in plants, suggesting its potential as an effective herbicide (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Properties

IUPAC Name

4-methyl-3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-10-9-16(22)19-20-17(10)12-3-5-13(6-4-12)18-14-7-8-15(21)11(14)2/h3-6,10,18H,7-9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRIICXPBQXOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC3=C(C(=O)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925005
Record name 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125068-54-4
Record name Nsp 805
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125068544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 0.51 g of 4,5-dihydro-6-(4-aminophenyl)-5-methyl-3(2H) pyridazinone and 0.28 g of 2-methyl-cyclopentane-1,3-dione in 5 ml of ethanol and 5 ml of acetic acid was refluxed over night. After cooling, the solution was evaporated in vacuo. The residue was purified by silica gel column chromatography (eluting solvent: chloroform:methanol=20:1) and recrystallized from methanol to give 0.32 g of the title compound. m.p. 285°-286° C.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone
Reactant of Route 2
4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone
Reactant of Route 3
4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone
Reactant of Route 4
4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone
Reactant of Route 5
4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone

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